molecular formula C15H28N4O5 B1672001 Lysyl-D-prolylthreonine CAS No. 117027-34-6

Lysyl-D-prolylthreonine

Cat. No. B1672001
M. Wt: 344.41 g/mol
InChI Key: LOGFVTREOLYCPF-KXNHARMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysyl-D-prolylthreonine is a compound with the molecular formula C15H28N4O5 . It has an average mass of 344.407 Da and a monoisotopic mass of 344.205963 Da . It is known for its defined stereo-centers .


Synthesis Analysis

The synthesis of Lysyl-D-prolylthreonine involves complex biological processes. Lysyl oxidases, a group of enzymes, are known to catalyze the cross-linking reaction of collagen and elastin, initiating the formation of covalent cross-links that insolubilize extracellular matrix proteins . In addition, the budding yeast Saccharomyces cerevisiae contains two sets of lysyl-tRNA synthetases (Msk1 and Krs1) that participate in protein synthesis .


Molecular Structure Analysis

The molecular structure of Lysyl-D-prolylthreonine is complex, with 4 defined stereo-centers . It has a density of 1.3±0.1 g/cm3, a boiling point of 691.3±55.0 °C at 760 mmHg, and a flash point of 371.9±31.5 °C . It also has a molar refractivity of 86.5±0.3 cm3 .


Chemical Reactions Analysis

Lysyl-D-prolylthreonine is involved in various chemical reactions. For instance, lysyl oxidases catalyze a transamidation reaction between glutamyl and lysyl side chains of target proteins . The catalytic reaction proceeds via glutamine deamination and formation of a protein–glutamyl–thioester at the active site of the enzyme .


Physical And Chemical Properties Analysis

Lysyl-D-prolylthreonine has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 691.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±4.9 mmHg at 25°C . It also has a molar volume of 267.3±3.0 cm3 and a polar surface area of 159 Å2 .

Scientific Research Applications

Metabolic Pathways and Production of Amino Acids : Research on amino acids like lysine and threonine, which are related to Lysyl-D-prolylthreonine, highlights their significance in metabolic pathways. These amino acids are crucial for various applications, including as food additives, in cosmetics, therapeutic agents, and animal feed additives. Advances in metabolic engineering have facilitated the development of microbial strains for efficient production of these amino acids, emphasizing the importance of understanding their biosynthetic and regulatory mechanisms (Jin-Hwan Park & Sang Yup Lee, 2010).

Synthetic Biology and Amino Acid Production : The genetic modification of E. coli for the production of L-threonine, for instance, showcases the potential of synthetic biology in enhancing the production of amino acids. By removing feedback inhibitions and optimizing gene expression, significant yields of amino acids can be achieved, demonstrating the application of genetic and systems metabolic engineering in biotechnology (K. Lee et al., 2007).

Dietary Supplementation and Nutraceutical Applications : Studies on dietary supplementation with amino acids like lysine and methionine in broiler chicken have shown improvements in growth performance, carcass characteristics, and immunity markers. This research indicates the potential of specific amino acid supplementation in enhancing animal health and productivity, which could extend to applications involving Lysyl-D-prolylthreonine (S. Ghoreyshi et al., 2019).

Nutritional and Medicinal Aspects : The nutritional value and safety of amino acids and their derivatives, including potential applications of Lysyl-D-prolylthreonine, have been explored. These compounds play critical roles in diet and health, impacting the development of nutritional supplements and therapeutic agents (M. Friedman & C. Levin, 2012).

Plant Immunity and Metabolism : Amino acids also play roles in plant immunity and metabolic regulation. For example, lysine catabolism produces immune signals that regulate plant defense mechanisms. This suggests that Lysyl-D-prolylthreonine could have implications in agricultural biotechnology, potentially influencing crop resistance to pathogens and enhancing plant health (J. Zeier, 2013).

Future Directions

The future directions of research on Lysyl-D-prolylthreonine could involve further elucidation of its regulatory mechanisms, especially in relation to its role in tissue repair and regeneration . Additionally, understanding its potential in tissue repair could provide up-to-date therapeutic strategies towards related injuries .

properties

IUPAC Name

(2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGFVTREOLYCPF-KXNHARMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922251
Record name N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Threonine, N-(1-L-lysyl-D-prolyl)-

CAS RN

117027-34-6
Record name Interleukin 1beta (193-195)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117027346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSYL-D-PROLYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VU41E2PRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysyl-D-prolylthreonine
Reactant of Route 2
Lysyl-D-prolylthreonine
Reactant of Route 3
Lysyl-D-prolylthreonine
Reactant of Route 4
Lysyl-D-prolylthreonine
Reactant of Route 5
Lysyl-D-prolylthreonine
Reactant of Route 6
Lysyl-D-prolylthreonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.